

solubility and stability of 6-Bromoindoline

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Compound of Interest

Compound Name: **6-Bromoindoline**

Cat. No.: **B1282224**

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An In-depth Technical Guide to the Solubility and Stability of **6-Bromoindoline** For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of **6-Bromoindoline** (CAS: 63839-24-7). Due to the limited availability of direct experimental data in public literature, this document combines reported properties with standardized, detailed protocols for determining its solubility and stability profiles, essential for its application in research and drug development.

Core Physicochemical Properties

6-Bromoindoline is a heterocyclic compound, the saturated analog of 6-bromoindole. Its properties are influenced by the indoline core, the basic nitrogen atom, and the electron-withdrawing bromine atom on the benzene ring. The following table summarizes key computed and reported physicochemical properties.

Table 1: Physicochemical Properties of **6-Bromoindoline**

Property	Value	Source
CAS Number	63839-24-7	[1] [2]
Molecular Formula	C ₈ H ₈ BrN	[1] [2]
Molecular Weight	198.06 g/mol	[2]
Appearance	White to brown powder/crystal (inferred from related compounds)	[3]
XLogP3	2.8	[2]
Topological Polar Surface Area (TPSA)	12 Å ²	[2]
Hydrogen Bond Donors	1	[2]

| Hydrogen Bond Acceptors | 1 |[\[2\]](#) |

Solubility Profile

Quantitative solubility data for **6-Bromoindoline** is not extensively reported in the literature. However, based on its structure—a polar amine group and a nonpolar bromo-benzene ring—a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.[\[4\]](#)

Table 2: Predicted Qualitative Solubility of **6-Bromoindoline**

Solvent	Predicted Solubility	Rationale
Water	Sparingly Soluble / Low	The hydrophobic bromo-benzene ring dominates the molecule's character.
Aqueous Buffers (pH < pKa)	Moderately Soluble	The indoline nitrogen can be protonated, forming a more soluble salt.
Methanol, Ethanol	Soluble	Polar protic solvents can interact with the N-H group.
Dimethyl Sulfoxide (DMSO)	Soluble	Highly polar aprotic solvent, effective for many organic compounds.
N,N-Dimethylformamide (DMF)	Soluble	Polar aprotic solvent capable of dissolving a wide range of compounds. ^[4]
Dichloromethane (DCM)	Soluble	Effective for moderately polar compounds.

| Hexanes, Toluene | Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar indoline ring. |

Stability Profile

The stability of **6-Bromoindoline** is critical for its storage and handling. Supplier recommendations suggest storing the compound at 2-8°C in a dry, dark environment, which indicates potential sensitivity to heat, moisture, and light.^[1] A forced degradation study is the standard approach to definitively identify its stability liabilities.

Key Stability Considerations:

- Oxidation: The indoline ring can be susceptible to oxidation, potentially converting it back to the indole or other oxidized species.

- Light (Photostability): Compounds with aromatic rings and halogens can be susceptible to photodegradation.
- pH: Extreme pH values may catalyze hydrolysis or other degradation pathways, although the indoline core is generally stable.

Experimental Protocols

The following sections provide detailed, standardized methodologies for quantitatively determining the solubility and stability of **6-Bromoindoline**.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for determining water solubility.

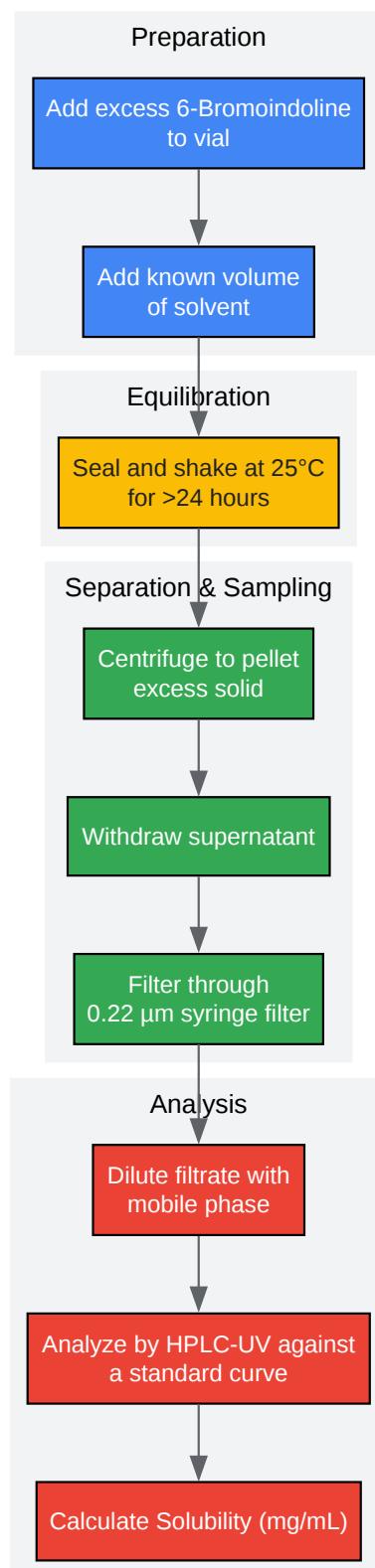
Objective: To determine the equilibrium solubility of **6-Bromoindoline** in various solvents.

Materials:

- **6-Bromoindoline**
- Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol)
- Analytical balance
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μ m, PTFE or other compatible material)
- HPLC system with UV detector
- Volumetric flasks and pipettes

Methodology:

- Preparation: Add an excess amount of **6-Bromoindoline** to a vial (e.g., 5-10 mg) to ensure a saturated solution.
- Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
- Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48-72 hours is recommended to confirm the time to equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
- Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Discard the first portion of the filtrate to avoid adsorption effects.
- Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration curve's linear range.
- Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on a standard curve prepared from known concentrations of **6-Bromoindoline**.
- Calculation: The solubility (S) is calculated using the formula: $S \text{ (mg/mL)} = \text{Concentration from HPLC (mg/mL)} \times \text{Dilution Factor}$

[Click to download full resolution via product page](#)**Caption:** Workflow for Thermodynamic Solubility Determination.

Protocol: Forced Degradation (Stability) Study

Objective: To identify the degradation pathways and stability liabilities of **6-Bromoindoline** under various stress conditions.

Materials:

- **6-Bromoindoline**
- Methanol or Acetonitrile (for stock solution)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H_2O_2)
- HPLC system with a photodiode array (PDA) or UV detector
- Photostability chamber (ICH Q1B compliant)
- Oven or heating block

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **6-Bromoindoline** in a suitable organic solvent (e.g., 1 mg/mL in methanol).
- Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (unstressed stock solution diluted with water).
 - Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
 - Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.
 - Oxidation: Mix with 3% H_2O_2 and keep at room temperature for 24 hours.
 - Thermal Stress: Heat the solid powder in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C.

- Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Sample Quenching: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Analysis:
 - Analyze all samples (stressed, control, and a blank) by a stability-indicating HPLC-PDA method. A gradient method is typically required to separate degradants from the parent peak.
 - Determine the percentage of remaining **6-Bromoindoline** in each stressed sample relative to the control.
 - Check for peak purity of the parent compound in all chromatograms.
 - Examine the chromatograms for the appearance of new peaks (degradants) and calculate their area percentage.



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Caption: Workflow for Forced Degradation (Stability) Study.

Conclusion

While specific, published quantitative data on the solubility and stability of **6-Bromoindoline** is sparse, its physicochemical properties allow for reasoned predictions. It is expected to be a compound with low aqueous solubility that is soluble in various polar organic solvents. Its stability profile is likely sensitive to heat, light, and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise, high-quality data required for applications in medicinal chemistry, process development, and formulation science, ensuring the reliable and effective use of this valuable chemical intermediate.

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References

- 1. 63839-24-7|6-Bromoindoline|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 397360010 [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
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